molecular formula C19H12ClF2NO3S B2453283 4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate CAS No. 331461-00-8

4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate

Cat. No.: B2453283
CAS No.: 331461-00-8
M. Wt: 407.82
InChI Key: NOBQRQIQWUVMIH-FSJBWODESA-N
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Description

4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate is an organic compound with a complex structure that includes both aromatic and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate typically involves a multi-step process. One common method includes the formation of the imine bond through the reaction of 2,4-difluoroaniline with an aldehyde, followed by sulfonation with 4-chlorobenzenesulfonyl chloride. The reaction conditions often require a base such as triethylamine and an organic solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions for substitution reactions often involve catalysts like palladium on carbon (Pd/C) and solvents such as ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonate group may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-methoxybenzenesulfonate
  • 4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-bromobenzenesulfonate

Uniqueness

4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate is unique due to the presence of both difluorophenyl and chlorobenzenesulfonate groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

[4-[(2,4-difluorophenyl)iminomethyl]phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF2NO3S/c20-14-3-8-17(9-4-14)27(24,25)26-16-6-1-13(2-7-16)12-23-19-10-5-15(21)11-18(19)22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBQRQIQWUVMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=C(C=C(C=C2)F)F)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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